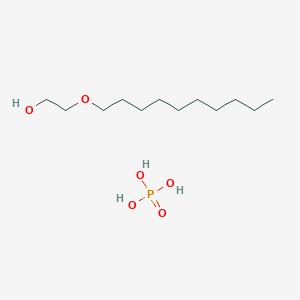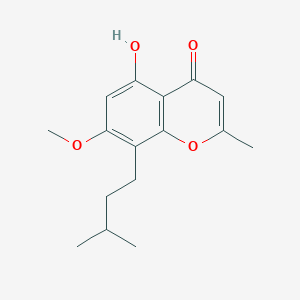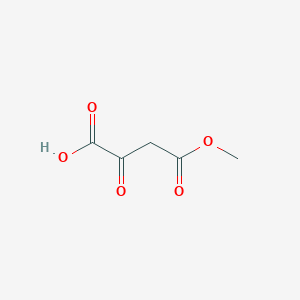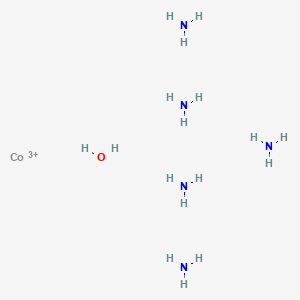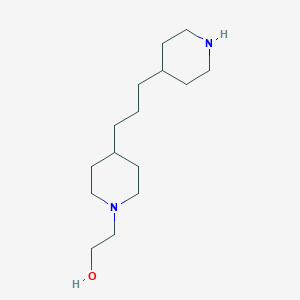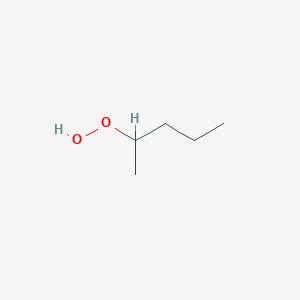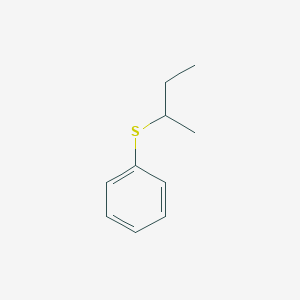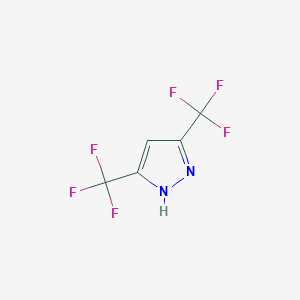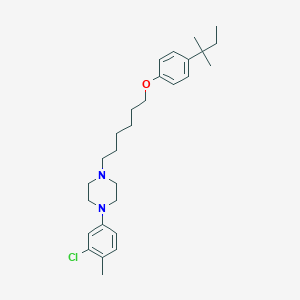
Teroxalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Teroxalene, also known as 1,2,4-trioxolane, is a cyclic organic compound that has been gaining attention in the scientific community due to its potential applications in various fields. Teroxalene is a highly reactive molecule that can undergo various chemical reactions, making it an attractive candidate for use in chemical synthesis and other applications.
Wirkmechanismus
The mechanism of action of teroxalene is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) that can cause damage to cellular components such as DNA and proteins. This damage can lead to apoptosis in cancer cells, making teroxalene a promising candidate for cancer therapy.
Biochemische Und Physiologische Effekte
Teroxalene has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cell proliferation, and the activation of various signaling pathways. However, more research is needed to fully understand the biochemical and physiological effects of teroxalene.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using teroxalene in lab experiments is its high reactivity, which allows for the synthesis of various compounds that would be difficult to obtain through other methods. Additionally, teroxalene is relatively easy to synthesize and can be obtained in large quantities.
However, one limitation of using teroxalene in lab experiments is its high reactivity, which can make it difficult to handle and store. Additionally, teroxalene can be hazardous if not handled properly, and precautions should be taken when working with this compound.
Zukünftige Richtungen
There are many potential future directions for teroxalene research, including:
- Further studies on the mechanism of action of teroxalene in cancer cells, to better understand how it induces apoptosis and how it could be used as a cancer therapy.
- Exploration of teroxalene's potential as an anti-inflammatory agent, due to its ability to generate reactive oxygen species.
- Investigation of teroxalene's potential as a catalyst in organic synthesis, due to its high reactivity and ability to undergo various chemical reactions.
- Development of new materials using teroxalene, due to its unique properties such as high strength and durability.
Conclusion:
Teroxalene is a highly reactive cyclic organic compound that has potential applications in various fields, including organic synthesis, materials science, and medicine. While more research is needed to fully understand its mechanism of action and potential applications, teroxalene is a promising candidate for future research and development.
Synthesemethoden
Teroxalene can be synthesized through various methods, including the reaction of hydrogen peroxide with an aldehyde or ketone in the presence of a catalyst. Other methods include the reaction of a peroxide with a ketone or aldehyde in the presence of acid or base catalysts. The most common method for synthesizing teroxalene involves the reaction of hydrogen peroxide with acetone in the presence of sulfuric acid.
Wissenschaftliche Forschungsanwendungen
Teroxalene has been extensively studied for its potential applications in various fields, including organic synthesis, materials science, and medicine. In organic synthesis, teroxalene can be used as a powerful oxidizing agent, allowing for the synthesis of various compounds that would be difficult to obtain through other methods.
In materials science, teroxalene has been used to create new materials with unique properties, such as high strength and durability. In medicine, teroxalene has been studied for its potential as an anti-cancer agent, due to its ability to induce apoptosis (programmed cell death) in cancer cells.
Eigenschaften
CAS-Nummer |
14728-33-7 |
|---|---|
Produktname |
Teroxalene |
Molekularformel |
C28H41ClN2O |
Molekulargewicht |
457.1 g/mol |
IUPAC-Name |
1-(3-chloro-4-methylphenyl)-4-[6-[4-(2-methylbutan-2-yl)phenoxy]hexyl]piperazine |
InChI |
InChI=1S/C28H41ClN2O/c1-5-28(3,4)24-11-14-26(15-12-24)32-21-9-7-6-8-16-30-17-19-31(20-18-30)25-13-10-23(2)27(29)22-25/h10-15,22H,5-9,16-21H2,1-4H3 |
InChI-Schlüssel |
LRQIJOWDNRNLDY-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C1=CC=C(C=C1)OCCCCCCN2CCN(CC2)C3=CC(=C(C=C3)C)Cl |
Kanonische SMILES |
CCC(C)(C)C1=CC=C(C=C1)OCCCCCCN2CCN(CC2)C3=CC(=C(C=C3)C)Cl |
Andere CAS-Nummern |
14728-33-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



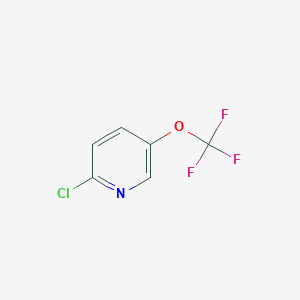
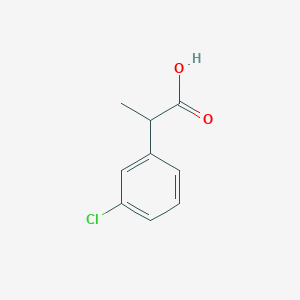
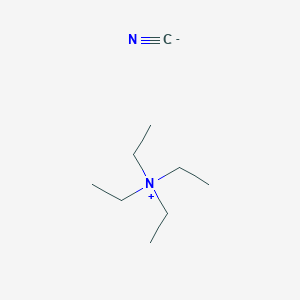

![Ethanol, 2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-6-yl)oxy]-](/img/structure/B88707.png)
